pKa and Lipophilicity (LogP) Differentiation Between Cyclopropaneacetic Acid and Cyclopropanecarboxylic Acid
Cyclopropaneacetic acid (CAS 5239-82-7) exhibits a predicted pKa of 4.76 ± 0.10 and an experimental logP of 0.87 [1]. In contrast, cyclopropanecarboxylic acid (CAS 1759-53-1) has a reported pKa of 4.55 ± 0.20 (calculated) and logP of 0.52 ± 0.25 [2]. The 0.21-unit difference in pKa and 0.35-unit difference in logP reflect the electronic decoupling provided by the methylene spacer in cyclopropaneacetic acid, reducing the inductive electron-withdrawing effect of the strained ring on the carboxylic acid group. This translates to marginally higher lipophilicity and slightly weaker acidity, which can influence passive membrane permeability and protein binding in drug candidates.
| Evidence Dimension | Acid dissociation constant (pKa) and octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | pKa = 4.76 ± 0.10 (predicted); logP = 0.87 (experimental) |
| Comparator Or Baseline | Cyclopropanecarboxylic acid: pKa = 4.55 ± 0.20 (calculated); logP = 0.52 ± 0.25 (calculated) |
| Quantified Difference | ΔpKa = +0.21; ΔlogP = +0.35 |
| Conditions | pKa values from ACD/Labs Percepta predictions; logP values from ChemSrc experimental database (cyclopropaneacetic acid) and DrugBank calculated (cyclopropanecarboxylic acid) |
Why This Matters
For medicinal chemistry programs, a ΔlogP of 0.35 corresponds to a ~2.2-fold increase in theoretical membrane partitioning, which may meaningfully alter oral absorption and CNS penetration profiles in lead optimization.
- [1] ChemSrc. (2024). Cyclopropylacetic acid – CAS 5239-82-7. Retrieved from https://m.chemsrc.com/en/cas/5239-82-7_405933.html View Source
- [2] DrugBank. Cyclopropanecarboxylic acid – DB04185. Retrieved from https://go.drugbank.com/drugs/DB04185 View Source
